2-Bromo-4-methoxynicotinaldehyde

Description

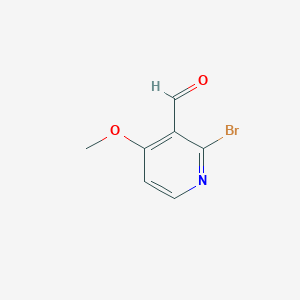

2-Bromo-4-methoxynicotinaldehyde (CAS: 1150561-81-1 and 1060805-10-8) is a halogenated pyridine derivative featuring a bromine atom at position 2, a methoxy group at position 4, and an aldehyde functional group at position 3 of the pyridine ring. Its molecular formula is C₇H₅BrNO₂, with a molecular weight of 215.02 g/mol. The compound is primarily utilized in pharmaceutical and organic synthesis as a versatile intermediate, particularly in cross-coupling reactions and nucleophilic substitutions due to its reactive aldehyde group and electron-withdrawing bromine substituent .

Properties

IUPAC Name |

2-bromo-4-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYRBUYSQXDFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Activation :

Starting with 1,4-dibromo-2-fluorobenzene, isopropyl magnesium chloride initiates a selective metal-halogen exchange at the para-bromo position. This step occurs in tetrahydrofuran (THF) at 0–5°C, achieving >90% selectivity. -

Formylation :

The intermediate aryl magnesium bromide reacts with dimethylformamide (DMF) as the formyl source. The reaction proceeds at 0–5°C in toluene or heptane, yielding 2-fluoro-4-bromobenzaldehyde after crystallization.

Adaptation for Pyridine Systems :

For nicotinaldehyde synthesis, a pyridine analog such as 2,4-dibromo-6-methoxypyridine could undergo similar metal-halogen exchange. However, the electron-deficient pyridine ring may require adjusted temperatures (-20°C to 0°C) to prevent side reactions.

Key Parameters :

Bromination of Methoxynicotinaldehyde Precursors

| Factor | Benzoic Acid System | Pyridine Adaptation |

|---|---|---|

| Acid Strength | 40% H₂SO₄ | 20–30% H₂SO₄ |

| Temperature | 60°C | 40–50°C |

| Molar Ratio (Substrate:Br₂) | 1:1.2 | 1:1.1 |

Oxidation of Brominated Methoxynicotinyl Alcohols

The CN102267894A patent’s oxidation step for converting brominated toluene derivatives to benzoic acids suggests a pathway applicable to alcohol intermediates in nicotinaldehyde synthesis.

Oxidation Strategy

-

Intermediate Alcohol Synthesis :

Reduce 2-bromo-4-methoxynicotinaldehyde precursor to the corresponding alcohol using NaBH₄ or LiAlH₄. -

Selective Oxidation :

Employ KMnO₄ in aqueous TBAB (tetrabutylammonium bromide) at 80°C.

Critical Considerations :

-

Pyridine rings may catalyze side reactions under strong oxidizing conditions.

-

TBAB enhances solubility of organic intermediates in aqueous media.

Performance Metrics :

| Condition | Benzoic Acid Yield | Expected Nicotinaldehyde Yield |

|---|---|---|

| 80°C, 5.5 hours | 92.4% | 70–85% |

| KMnO₄ Equiv. | 3.1 | 2.8 |

One-Pot Tandem Bromination-Formylation

Combining bromination and formylation in a single reactor could streamline synthesis. The US20130090498A1 patent’s sequential halogen exchange/formylation approach provides a template.

Proposed Protocol

-

Simultaneous Halogen Manipulation :

React 4-methoxy-2-fluoronicotinaldehyde with MgCl(i-Pr) to abstract fluoride, followed by Br₂ introduction. -

In Situ Formylation :

Add DMF post-bromination to install the aldehyde group.

Advantages :

-

Minimizes intermediate isolation steps

-

Reduces solvent waste

Risk Factors :

-

Competing side reactions between MgCl(i-Pr) and DMF

-

Temperature sensitivity of formylation

Comparative Analysis of Synthetic Routes

To evaluate method viability, critical parameters from patent data inform the following assessment:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxynicotinaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, methanol or ethanol as solvents.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Bromo-4-methoxynicotinic acid.

Reduction: 2-Bromo-4-methoxynicotinyl alcohol.

Scientific Research Applications

2-Bromo-4-methoxynicotinaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxynicotinaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

5-Bromo-2-methoxynicotinaldehyde (CAS: 13472-85-0)

- Molecular Formula: C₇H₅BrNO₂ (identical to 2-bromo-4-methoxynicotinaldehyde).

- Substituent Positions : Bromine at position 5, methoxy at position 2.

- Key Differences: The positional inversion of bromine and methoxy groups alters electronic effects. Higher steric hindrance near the aldehyde group (position 3) may reduce reactivity compared to the target compound.

- Applications : Used in synthesizing kinase inhibitors, leveraging its distinct regioselectivity .

4-Bromo-6-chloronicotinaldehyde (CAS: 1060805-64-2)

- Molecular Formula: C₆H₃BrClNO.

- Substituent Positions : Bromine at position 4, chlorine at position 5.

- Key Differences :

- Dual halogenation (Br and Cl) increases molecular weight (220.45 g/mol ) and enhances electrophilicity.

- The absence of a methoxy group reduces steric bulk but limits directing effects.

- Applications : Valued in Suzuki-Miyaura coupling reactions due to chlorine’s ability to act as a leaving group .

5-Bromo-4-methylnicotinaldehyde (CAS: 206997-15-1)

- Molecular Formula: C₈H₇BrNO₂.

- Substituent Positions : Bromine at position 5, methyl at position 4.

- Key Differences :

- The methyl group increases hydrophobicity and molecular weight (229.05 g/mol ).

- Reduced electronic activation compared to methoxy, leading to slower reaction kinetics in nucleophilic additions.

- Applications : Employed in agrochemical synthesis for its stability under acidic conditions .

6-Bromo-4-hydroxynicotinaldehyde (CAS: 1060805-12-0)

- Molecular Formula: C₆H₄BrNO₂.

- Substituent Positions : Bromine at position 6, hydroxyl at position 4.

- Key Differences :

- The hydroxyl group enhances solubility in polar solvents but introduces hydrogen bonding, complicating purification.

- Bromine at position 6 directs electrophiles to positions 2 or 4, contrasting with the target compound’s regioselectivity.

- Applications : Explored in antitumor drug candidates due to hydroxyl-mediated bioavailability .

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | 1150561-81-1 | C₇H₅BrNO₂ | 215.02 | Br (C2), OMe (C4), CHO (C3) | High aldehyde reactivity, Suzuki coupling | Pharmaceutical intermediates |

| 5-Bromo-2-methoxynicotinaldehyde | 13472-85-0 | C₇H₅BrNO₂ | 215.02 | Br (C5), OMe (C2), CHO (C3) | Moderate steric hindrance | Kinase inhibitor synthesis |

| 4-Bromo-6-chloronicotinaldehyde | 1060805-64-2 | C₆H₃BrClNO | 220.45 | Br (C4), Cl (C6), CHO (C3) | Dual halogen electrophilicity | Cross-coupling reactions |

| 5-Bromo-4-methylnicotinaldehyde | 206997-15-1 | C₈H₇BrNO₂ | 229.05 | Br (C5), Me (C4), CHO (C3) | Hydrophobic stability | Agrochemical synthesis |

| 6-Bromo-4-hydroxynicotinaldehyde | 1060805-12-0 | C₆H₄BrNO₂ | 200.01 | Br (C6), OH (C4), CHO (C3) | Hydrogen bonding, polar solubility | Antitumor drug candidates |

Research Findings and Key Insights

- Reactivity Trends :

- Methoxy groups enhance electron density on the pyridine ring, whereas bromine withdraws electrons. The interplay between these groups dictates regioselectivity in substitution reactions .

- Chlorine substituents (e.g., in 4-bromo-6-chloronicotinaldehyde) improve leaving-group ability in cross-couplings, outperforming methoxy or methyl analogs .

- Synthetic Utility :

- This compound’s aldehyde group is pivotal in forming Schiff bases or undergoing aldol condensations, making it a preferred intermediate in medicinal chemistry .

Biological Activity

2-Bromo-4-methoxynicotinaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₇H₆BrNO₂

IUPAC Name : 2-bromo-4-methoxypyridine-3-carbaldehyde

Molecular Weight : 216.03 g/mol

The compound features a bromine atom at the 2-position and a methoxy group at the 4-position of the nicotinaldehyde structure. This unique substitution pattern enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzyme activities by binding to their active sites, thereby modulating essential biochemical pathways. This interaction can lead to significant effects on cellular processes, making it a candidate for further therapeutic development.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Research suggests that this compound may possess antimicrobial properties, making it useful in combating bacterial infections.

- Anticancer Potential : Initial findings indicate that it could inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various derivatives of nicotinaldehyde, including this compound, demonstrated significant antimicrobial effects against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a promising avenue for further research.

- Anticancer Research : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in malignant cells. The mechanism appears to involve the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death.

- Enzyme Interaction Studies : Investigations into the enzyme inhibition properties revealed that this compound effectively inhibits certain kinases involved in cancer progression. This inhibition could potentially slow down tumor growth and metastasis.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Bromo-2-methoxypyridin-3-ylmethanol | 0.76 | Contains a hydroxymethyl group instead of an aldehyde. |

| Methyl 2-bromo-6-methoxynicotinate | 0.89 | Methyl ester instead of an aldehyde; used in different synthetic pathways. |

| 6-Chloro-4-methoxynicotinaldehyde | 0.82 | Chlorine substitution instead of bromine; different reactivity profile. |

| Methyl 2-bromo-5-methylnicotinate | 0.76 | Methyl substitution at the 5-position; alters biological activity. |

| 4-Methoxynicotinaldehyde | 0.75 | Lacks bromine; serves as a direct precursor for synthesis. |

This table highlights the diversity within this chemical class while emphasizing the unique reactivity and applications of this compound.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Bromo-4-methoxynicotinaldehyde?

A diazotization approach, analogous to the synthesis of structurally related aldehydes, can be employed. For example, formaldoxime intermediates (prepared from paraformaldehyde and hydroxylamine hydrochloride) can react with halogenated aromatic amines under controlled conditions to yield the aldehyde moiety. Reaction parameters such as temperature (e.g., gentle reflux) and stoichiometric ratios of reagents (e.g., hydrated sodium acetate as a buffer) are critical for optimizing yield . Computational tools like template-based synthetic route prediction (e.g., using databases such as REAXYS or BKMS_METABOLIC) can guide multi-step pathway design for complex derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): Compare experimental /-NMR shifts with theoretical predictions or published data for analogous compounds (e.g., 4-Bromo-2-fluorobenzaldehyde, CAS RN 57848-46-1) to confirm substituent positions .

- X-ray Crystallography: Refine crystal structures using programs like SHELXL to resolve ambiguities in bond angles or stereochemistry .

- High-Performance Liquid Chromatography (HPLC): Quantify purity by comparing retention times with standards and assess impurities using UV-Vis or mass spectrometry .

Q. What safety protocols are essential for handling this compound?

- Eye/Skin Exposure: Immediately flush eyes with water for 10–15 minutes and wash skin with soap and water for ≥15 minutes. Remove contaminated clothing and seek medical attention .

- Toxicity Mitigation: Due to limited toxicological data, assume acute toxicity and use fume hoods, gloves, and protective eyewear during synthesis and handling .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound be resolved?

- Cross-Validation: Combine multiple techniques (e.g., IR, mass spectrometry, and -NMR for fluorinated analogs) to confirm structural assignments .

- Computational Validation: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, can improve accuracy in predicting electronic environments .

Q. What mechanistic factors influence the reactivity of the aldehyde group in this compound under varying pH conditions?

- pH-Dependent Stability: The aldehyde group is prone to oxidation or nucleophilic attack under basic conditions. Monitor stability via kinetic studies (e.g., HPLC tracking of degradation products) .

- Electrophilicity Modulation: Substituents like the methoxy group alter electron density at the aldehyde carbon. Computational modeling (e.g., Fukui indices derived from DFT) can predict reactive sites for nucleophilic additions .

Q. How can computational tools guide the design of this compound-based reactions?

- Reactivity Prediction: Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and identify potential reaction pathways (e.g., Suzuki coupling at the bromine site or aldol condensation at the aldehyde) .

- Solvent Effects: Simulate solvation energies to optimize reaction media (e.g., polar aprotic solvents for SNAr reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.